Ethephon-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

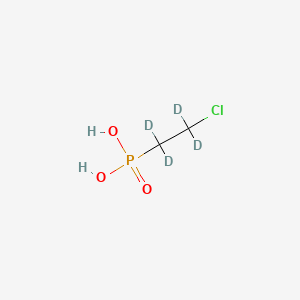

Ethephon-d4 (CAS 1020719-29-2) is a deuterium-labeled analog of Ethephon (CAS 16672-87-0), a plant growth regulator and pesticide. It is chemically designated as (2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid, with the molecular formula C₂²H₄H₂ClO₃P and a molecular weight of 148.52 g/mol . Key properties include:

- Physical form: White powder or colorless solution in acetone .

- Melting point: 69–73°C .

- Isotopic enrichment: ≥99 atom % deuterium .

- Applications: Primarily used as an internal standard in liquid chromatography (LC) or ion chromatography (IC) tandem mass spectrometry (MS/MS) for analyzing highly polar pesticides like Ethephon in food and environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethephon-d4 typically involves the deuteration of (2-chloroethyl)phosphonic acid. This can be achieved through the use of deuterated reagents and solvents under controlled conditions. One common method involves the reaction of (2-chloroethyl)phosphonic acid with deuterium oxide (D2O) in the presence of a deuterating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing high-purity deuterium sources and optimized reaction conditions to ensure maximum yield and purity. The process is typically carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Ethephon-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-hydroxyethyl)phosphonic acid, while oxidation can produce phosphonic acid derivatives .

Scientific Research Applications

Ethephon-d4 has several scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology: Employed in metabolic studies to understand the behavior of phosphonic acid derivatives in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and environmental analysis

Mechanism of Action

The mechanism of action of Ethephon-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The phosphonic acid group can interact with enzymes and other biological molecules, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethephon-d4 belongs to the organophosphonate class. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

Isotope-Labeled Pesticide Standards

This compound is compared to other deuterated standards used in pesticide analysis:

- Dimethomorph-d8 (CAS 1346606-71-0): Used for quantifying Dimethomorph residues.

- Ethiofencarb-sulfone (CAS 53380-23-7) : A metabolite standard for Ethiofencarb. While functionally similar in residue testing, it lacks phosphonate reactivity and isotopic labeling .

Degradation and Analytical Challenges

This compound must meet stringent purity criteria. Impure batches degrade to phosphonic acid , leading to false positives in residue analysis. For example:

- A study showed an this compound standard containing 0.8 µg/mL phosphonic acid instead of the expected 1 µg/mL this compound, rendering it unsuitable for LC-MS/MS .

- In contrast, non-deuterated Ethephon degrades minimally (<0.002 µg/mL phosphonic acid) under similar conditions .

Research Findings and Key Differentiators

Isotopic Purity: this compound requires ≥98% deuterium enrichment for reliable quantification, whereas non-labeled analogs (e.g., Ethyl 4-phosphonobutanoate) are unsuitable for isotope dilution methods .

Stability in Acetone : this compound is stable in acetone solutions at +20°C, but degradation occurs if exposed to strong oxidizers or elevated temperatures .

Regulatory Compliance: this compound is classified under UN2928 (6.1 Hazard Class), requiring II类 packaging, unlike non-hazardous analogs like Ethyl 4-diethoxyphosphoryl-3-methylbut-2-enoate .

Biological Activity

Ethephon-d4 is a deuterated derivative of ethephon, a plant growth regulator that releases ethylene, which plays a crucial role in various physiological processes in plants. This compound is primarily utilized in agriculture to enhance fruit ripening, promote flowering, and stimulate latex production in rubber trees. The biological activity of this compound has been the subject of various studies, focusing on its effects on plant metabolism, yield enhancement, and biochemical pathways.

Ethephon acts by releasing ethylene gas when it decomposes, which influences several physiological processes in plants. Ethylene is known to regulate:

- Fruit Ripening : It accelerates the ripening process in climacteric fruits.

- Flowering : Enhances flowering in certain plant species.

- Latex Production : Stimulates latex flow in rubber trees by affecting the biosynthesis pathways.

The release of ethylene from ethephon leads to increased levels of endogenous ethylene, which triggers various metabolic responses in plants.

1. Latex Production in Rubber Trees

A significant study conducted over seven years analyzed the effects of ethephon stimulation on latex production in different clones of rubber trees (Hevea brasiliensis). The research compared four clones: IRCA130, IRCA230, GT1, and PB217 under varying frequencies of ethephon application (0 to 78 applications per year).

Key Findings :

- Clones with high sucrose content (e.g., PB217) showed significant increases in latex yield with ethephon stimulation.

- Clones like IRCA130 did not require stimulation due to already high metabolic activity.

- Over-stimulation could lead to latex cell dysfunction and senescence, indicating a delicate balance needed for optimal results .

2. Analytical Methods for this compound Residues

Research has also focused on developing analytical methods for detecting this compound residues in environmental samples. One method involved using liquid chromatography coupled with mass spectrometry (LC-MS/MS) for precise quantification of ethephon and its metabolites.

Method Characteristics :

- Limit of Quantification (LOQ) : 0.5 µg/L for ethephon.

- Recovery Rates : Mean recovery rates ranged from 88% to 109% across different fortification levels, indicating high method reliability .

Biological Activity Summary Table

Properties

IUPAC Name |

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.